molecular formula C9H15NO2 B14864324 9-Hydroxy-6-azaspiro[4.5]decan-7-one

9-Hydroxy-6-azaspiro[4.5]decan-7-one

Cat. No.: B14864324
M. Wt: 169.22 g/mol
InChI Key: VHGMWZBCHBTRGO-UHFFFAOYSA-N
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Description

9-Hydroxy-6-azaspiro[45]decan-7-one is a chemical compound with the molecular formula C8H13NO2 It is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-6-azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-6-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

9-Hydroxy-6-azaspiro[4.5]decan-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 9-Hydroxy-6-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    9-Oxa-6-azaspiro[4.5]decan-7-one: This compound has a similar spiro structure but differs in the presence of an oxygen atom instead of a hydroxyl group.

    8-Azaspiro[4.5]decan-7-one: Another related compound with a similar core structure but lacking the hydroxyl group.

Uniqueness

9-Hydroxy-6-azaspiro[4.5]decan-7-one is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

9-hydroxy-6-azaspiro[4.5]decan-7-one

InChI

InChI=1S/C9H15NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h7,11H,1-6H2,(H,10,12)

InChI Key

VHGMWZBCHBTRGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CC(=O)N2)O

Origin of Product

United States

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